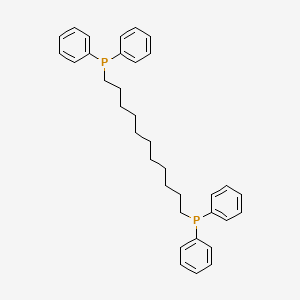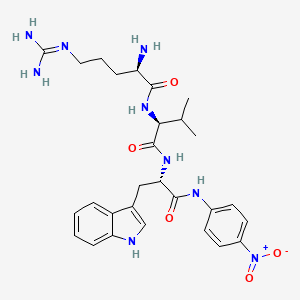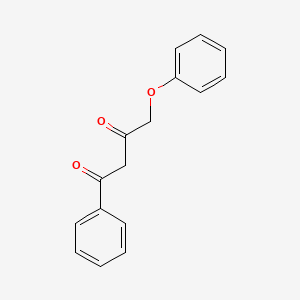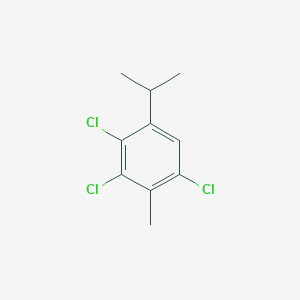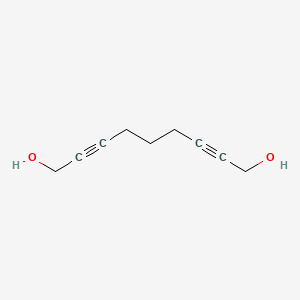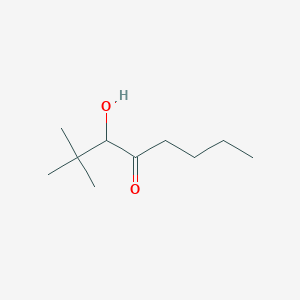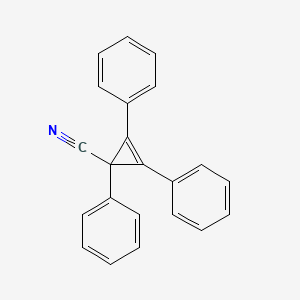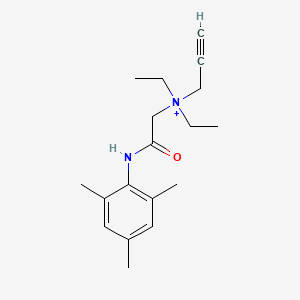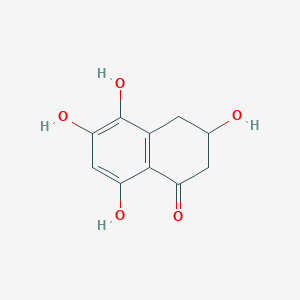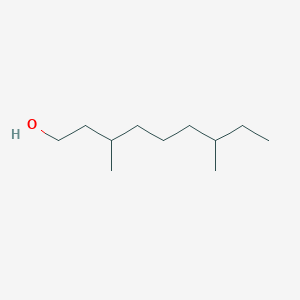
3,7-Dimethylnonan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylnonan-1-OL is an organic compound with the molecular formula C11H24O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,7-Dimethylnonan-1-OL can be achieved through several synthetic routes. One common method involves the hydrolysis of 5-bromo-3-methylpentan-1-ol, followed by a series of reactions including the formation of Grignard reagents and subsequent reactions with allyl bromide . Another method involves the use of 4-methyltetrahydropyran as a starting material, which undergoes a series of reactions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized processes to ensure high yield and purity. These methods may include the use of specific catalysts, controlled reaction conditions, and purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylnonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,7-Dimethylnonan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of fatty alcohols in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial products .
Mécanisme D'action
The mechanism of action of 3,7-Dimethylnonan-1-OL involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyloctan-1-OL
- 3,7-Dimethyldecan-1-OL
- 3,7-Dimethylundecan-1-OL
Uniqueness
3,7-Dimethylnonan-1-OL is unique due to its specific carbon chain length and branching pattern, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
86414-50-8 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
3,7-dimethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-4-10(2)6-5-7-11(3)8-9-12/h10-12H,4-9H2,1-3H3 |
Clé InChI |
BOJBJKQDVSMIQB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)

![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
